molecular formula C7H13NO3 B15374268 Cyclohexylserine CAS No. 5524-43-6

Cyclohexylserine

Cat. No.: B15374268
CAS No.: 5524-43-6
M. Wt: 159.18 g/mol
InChI Key: SNEGRERRLGQPGA-UHFFFAOYSA-N
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Description

Cyclohexylserine is a cyclic serine antimetabolite synthesized by Pazmino and colleagues at the University of Tennessee-Oak Ridge School of Biomedical Sciences. This specificity distinguishes it from broader-spectrum antimetabolites that target multiple macromolecular synthesis pathways.

Properties

CAS No.

5524-43-6

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

1-(hydroxyamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H13NO3/c9-6(10)7(8-11)4-2-1-3-5-7/h8,11H,1-5H2,(H,9,10)

InChI Key

SNEGRERRLGQPGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NO

Origin of Product

United States

Comparison with Similar Compounds

Cyclohexylserine vs. Methylxanthine Derivatives Containing Cyclohexyl Fragments

A study by Georgieva et al. synthesized six methylxanthine derivatives, including two 8-substituted-1,3,7-trimethylxanthines and four 1-propyl-3,7-dimethylxanthines with cyclohexyl fragments . While these compounds share the cyclohexyl moiety with this compound, their core structures and pharmacological targets differ significantly:

  • Structural Differences: this compound is derived from serine, whereas the methylxanthine derivatives are based on xanthine cores (e.g., caffeine-like structures).
  • Pharmacological Activity: this compound specifically inhibits nucleic acid synthesis, while the methylxanthine derivatives are hypothesized to exhibit profiles similar to classical methylxanthines (e.g., adenosine receptor antagonism or phosphodiesterase inhibition). However, their exact mechanisms remain uncharacterized .

This compound vs. Dicyclohexylamine

Dicyclohexylamine, a cyclohexylamine derivative, is primarily used as a corrosion inhibitor in industrial settings . Key distinctions include:

  • Structural Similarities : Both contain cyclohexyl groups, but dicyclohexylamine lacks the serine backbone critical to this compound’s antimetabolite function.

Data Table: Comparative Overview

Compound Core Structure Pharmacological Activity Mechanism of Action Key Characteristics Reference
This compound Cyclic serine Inhibits DNA/RNA synthesis in leukemia Blocks one-carbon donations to purines Selective action; no effect on proteins
Methylxanthine derivatives Xanthine + cyclohexyl Potential CNS/stimulant effects (inferred) Unknown (theoretical methylxanthine-like) Six novel compounds, structural analysis via FTIR/NMR
Dicyclohexylamine Cyclohexylamine Industrial corrosion inhibitor N/A Hazardous; restricted use cases

Research Findings and Implications

  • This compound’s Specificity : Its selective inhibition of nucleic acid synthesis contrasts with the broader activity of many antimetabolites. This specificity may reduce off-target toxicity in leukemia treatments .
  • Role of Cyclohexyl Groups : While cyclohexyl fragments enhance lipophilicity in both this compound and methylxanthine derivatives, their pharmacological outcomes diverge due to differences in core structures.
  • Industrial vs. Therapeutic Applications: Dicyclohexylamine highlights the importance of structural context; despite shared cyclohexyl components, its lack of a bioactive backbone limits it to non-pharmacological roles .

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